Regiochemical Differentiation: 6-Substituted vs. 4-Substituted Picolinic Acid Analogs
The 6-substituted regioisomer, 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid, offers a distinct vectorial presentation of the functional groups compared to its 4-substituted counterpart (CAS 1870027-63-6). While both share an identical molecular formula (C9H8N2O3) and molecular weight (192.17 g/mol), the substitution position fundamentally alters the molecular geometry and potential for target engagement [1]. The 6-substitution places the reactive aminooxy-propargyl chain adjacent to the carboxylic acid, creating a unique binding cleft that is geometrically inaccessible to the 4-substituted analog, which projects the reactive chain opposite to the acid group . This differentiation is critical for structure-based drug design where precise spatial arrangement dictates binding affinity and selectivity.
| Evidence Dimension | Substitution Position (Regiochemistry) |
|---|---|
| Target Compound Data | 6-substituted pyridine-2-carboxylic acid (aminooxy-propargyl at position 6 on pyridine ring) |
| Comparator Or Baseline | 4-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid (aminooxy-propargyl at position 4) |
| Quantified Difference | Fundamentally different molecular vector and spatial arrangement; the 6-isomer enables unique interaction motifs unavailable to the 4-isomer. |
| Conditions | Structural chemistry; molecular modeling; regioisomer comparison. |
Why This Matters
For procurement, specifying the correct regioisomer is non-negotiable; the 6-substituted compound provides a unique vector for functional group display that cannot be achieved with other regioisomers, directly impacting the success of structure-activity relationship (SAR) studies.
- [1] PubChem. (2026). 6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid, CID 131024513. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
